molecular formula C27H33N3O6 B2992518 N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide CAS No. 877633-70-0

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B2992518
CAS No.: 877633-70-0
M. Wt: 495.576
InChI Key: VGWCKQLKLHTOHP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a furan ring, a piperazine ring, and a benzamide group, all of which are common motifs in pharmaceutical chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring, piperazine ring, and benzamide group would all contribute to the overall shape and properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple methoxy groups could increase its solubility in organic solvents .

Scientific Research Applications

Dopamine Receptor Affinity and Selectivity

Research has highlighted the importance of structural modifications in achieving selectivity and high affinity for dopamine D4 receptors. For example, studies on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a structurally related compound, have shown that altering the amide bond and intermediate alkyl chain affects dopamine D4 receptor affinity. Semirigid analogues displayed similar affinities to their opened counterparts, indicating the critical role of molecular structure in receptor binding (Perrone et al., 2000).

Potential PET Imaging Agents

Further structural modifications led to the identification of compounds with moderate dopamine D3 receptor affinity, which could serve as potential PET imaging agents. The research demonstrates the potential of these compounds for exploring the dopaminergic system in vivo (Leopoldo et al., 2002).

Antidepressant and Antianxiety Properties

Another study synthesized novel derivatives showing significant antidepressant and antianxiety activities in animal models. This research emphasizes the compound's potential in treating mood disorders, showcasing its impact beyond receptor affinity (Kumar et al., 2017).

Anticancer and Antiangiogenic Activities

Derivatives of related compounds have been evaluated for their anticancer and antiangiogenic activities, with some showing potent in vitro and in vivo effects against cancer cell lines. This highlights the broader therapeutic potential of these compounds beyond neurological applications (Romagnoli et al., 2015).

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, and determining its physical and chemical properties in more detail .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O6/c1-32-21-9-7-20(8-10-21)29-11-13-30(14-12-29)22(23-6-5-15-36-23)18-28-27(31)19-16-24(33-2)26(35-4)25(17-19)34-3/h5-10,15-17,22H,11-14,18H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWCKQLKLHTOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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